

# A Technical Guide to the Spectroscopic Characterization of Trimethyl((tributylstannyl)ethynyl)silane

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: Trimethyl((tributylstannyl)ethynyl)silane

Cat. No.: B105478

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This document provides an in-depth analysis of the key spectroscopic data used to identify and characterize **Trimethyl((tributylstannyl)ethynyl)silane** ( $C_{17}H_{36}SiSn$ ), a versatile bifunctional reagent in organic synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the relationship between the molecular structure and its spectral output.

## Introduction and Molecular Structure

**Trimethyl((tributylstannyl)ethynyl)silane** is a valuable building block in cross-coupling reactions and synthetic chemistry, featuring a trimethylsilyl (TMS) group and a tributylstannyl group at opposite ends of an acetylene linker. This unique structure allows for selective reactivity at either the silicon or tin terminus. Its molecular weight is approximately 387.3 g/mol .<sup>[1]</sup> The structural formula is  $(CH_3)_3Si-C\equiv C-Sn(CH_2CH_2CH_2CH_3)_3$ .

A clear understanding of its spectroscopic signature is paramount for researchers to verify its purity and confirm its structure during and after synthesis.

Caption: Molecular structure of **Trimethyl((tributylstannyl)ethynyl)silane**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution. The presence of magnetically active nuclei such as  $^1H$ ,  $^{13}C$ ,  $^{29}Si$ , and  $^{119}Sn$  provides a wealth of information.

The proton NMR spectrum is characterized by distinct signals corresponding to the trimethylsilyl group and the four different methylene/methyl groups of the three butyl chains.

- Trimethylsilyl (TMS) Protons: A sharp singlet is expected for the nine equivalent protons of the  $(CH_3)_3Si-$  group. This signal typically appears far upfield, around  $\delta$  0.15 ppm.
- Tributylstannyl Protons: The protons of the butyl chains will appear as a set of multiplets in the alkane region (approximately  $\delta$  0.9 to 1.6 ppm).
  - The terminal methyl protons ( $-CH_3$ ) will be a triplet around  $\delta$  0.9 ppm.
  - The two internal methylene groups ( $-CH_2CH_2-$ ) will present as overlapping multiplets around  $\delta$  1.3-1.6 ppm.
  - The methylene group directly attached to the tin atom ( $Sn-CH_2-$ ) will be a triplet further downfield, around  $\delta$  0.9-1.1 ppm, and may exhibit satellite peaks due to coupling with tin isotopes ( $^{117}Sn$  and  $^{119}Sn$ ).

| Proton Assignment         | Expected Chemical Shift ( $\delta$ , ppm) | Multiplicity  |
|---------------------------|---|---------------|
| $(CH_3)_3Si-$             | ~ 0.15                                    | Singlet (s)   |
| $Sn-(CH_2CH_2CH_2CH_3)_3$ | ~ 0.9                                     | Triplet (t)   |
| $Sn-CH_2-$                | ~ 0.9 - 1.1                               | Triplet (t)   |
| $Sn-CH_2CH_2CH_2CH_3$     | ~ 1.3 - 1.6                               | Multiplet (m) |

The  $^{13}C$  NMR spectrum provides crucial information about the carbon backbone, especially the unique electronic environment of the acetylenic carbons.

- Acetylenic Carbons: Two distinct signals are expected for the sp-hybridized carbons. The carbon attached to silicon ( $Si-C\equiv$ ) typically appears around  $\delta$  115-120 ppm, while the carbon bonded to tin ( $\equiv C-Sn$ ) is found further upfield, around  $\delta$  90-95 ppm.
- Trimethylsilyl Carbons: A signal for the methyl carbons of the TMS group is expected at approximately  $\delta$  0-1 ppm.
- Tributylstannyli Carbons: The four distinct carbons of the butyl groups will appear in the upfield region. The carbon directly bonded to tin ( $Sn-CH_2$ ) is the most downfield of the butyl signals, typically around  $\delta$  10-15 ppm. The other carbons appear around  $\delta$  13.7 ( $CH_3$ ),  $\delta$  27.3 ( $CH_2$ ), and  $\delta$  29.1 ( $CH_2$ ) ppm.

| Carbon Assignment     | Expected Chemical Shift ( $\delta$ , ppm) |
|-----------------------|---|
| $(CH_3)_3Si-$         | ~ 0 - 1                                   |
| $Si-C\equiv C-Sn$     | ~ 115 - 120                               |
| $Si-C\equiv C-Sn$     | ~ 90 - 95                                 |
| $Sn-CH_2(CH_2)_2CH_3$ | ~ 10 - 15                                 |
| $Sn-CH_2CH_2CH_2CH_3$ | ~ 29.1                                    |
| $Sn-(CH_2)_2CH_2CH_3$ | ~ 27.3                                    |
| $Sn-(CH_2)_3CH_3$     | ~ 13.7                                    |

A self-validating protocol for NMR acquisition ensures reproducibility and accuracy.

Caption: Standardized workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

- Solvent ( $CDCl_3$ ): Deuterated chloroform is a standard choice for non-polar organometallic compounds, offering excellent solubility and a clean spectral window.
- Spectrometer Frequency (400 MHz): This field strength provides sufficient resolution to separate the multiplets of the butyl chains, which is critical for unambiguous assignment.
- Scan Count: A higher number of scans for  $^{13}C$  NMR is necessary due to the low natural abundance of the  $^{13}C$  isotope and its longer relaxation times compared to  $^1H$ .

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The most diagnostic feature is the carbon-carbon triple bond stretch.

| Vibrational Mode        | Expected Frequency (cm <sup>-1</sup> ) | Intensity      |
|-------------------------|--|----------------|
| C-H stretch (alkyl)     | 2850 - 2960                            | Strong         |
| C≡C stretch             | ~ 2070 - 2150                          | Medium to Weak |
| Si-CH <sub>3</sub> bend | ~ 1250                                 | Strong         |
| Sn-C stretch            | ~ 500 - 600                            | Medium         |

Expert Insights: The C≡C stretching frequency in silyl- and stannyl-substituted acetylenes is often weak or of medium intensity.[\[2\]](#) The asymmetry induced by the different substituents (Si vs. Sn) makes this band IR-active, whereas a symmetrically substituted alkyne would be IR-inactive. The strong band around 1250 cm<sup>-1</sup> is a classic indicator of a Si-(CH<sub>3</sub>) group.

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean by wiping it with isopropanol.
- Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
- Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm<sup>-1</sup> over the range of 4000-400 cm<sup>-1</sup>.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Expected Observations:

- Molecular Ion (M<sup>+</sup>): The molecular ion peak is often weak or absent in electron ionization (EI) mass spectra due to the lability of the molecule.
- Isotopic Pattern: A key feature is the characteristic isotopic pattern for tin (Sn), which has multiple stable isotopes. This complex pattern serves as a definitive fingerprint for any tin-containing fragment.
- Fragmentation: The most common fragmentation pathway is the loss of a butyl radical (•C<sub>4</sub>H<sub>9</sub>, 57 Da), leading to a prominent peak at m/z 331 (for the main <sup>120</sup>Sn isotope). This fragment, [M - Bu]<sup>+</sup>, is often the base peak. Further fragmentation can involve the loss of methyl groups from the silicon atom or cleavage of the Sn-C bond. A fragment corresponding to the loss of a tributylstannyl group can also be observed.[\[1\]](#)[\[3\]](#)

| m/z (for $^{120}\text{Sn}$ , $^{74}\text{Ge}$ , $^{28}\text{Si}$ ) | Proposed Fragment   |
|--|---|
| 388 (and isotopes)   | $[\text{C}_{17}\text{H}_{36}\text{SiSn}]^+$ (Molecular Ion) |
| 331 (and isotopes)   | $[\text{M} - \text{C}_4\text{H}_9]^+$ (Base Peak)           |
| 291 (and isotopes)   | $[\text{Sn}(\text{C}_4\text{H}_9)_3]^+$                     |
| 97   | $[\text{Si}(\text{CH}_3)_3\text{-C}\equiv\text{C}]^+$       |
| 73   | $[\text{Si}(\text{CH}_3)_3]^+$                              |
| 57   | $[\text{C}_4\text{H}_9]^+$                                  |

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M -> SnBu3 [label="- \bullet\text{C}\equiv\text{CSiMe}_3"];
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M [label="[\text{M}]^+\text{ }\backslash\text{m/z 388}"];
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M -> Si_fragment [label="- \bullet\text{SnBu}_3"];
}
```

Caption: Plausible EI fragmentation pathways for the title compound.

- Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent like hexane or ethyl acetate.
- GC Method:
  - Injector: 250 °C, Split mode (e.g., 50:1).
  - Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
  - Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min.
- MS Method:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 500.
  - Source Temperature: 230 °C.

- Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum, paying close attention to the  $[M-Bu]^+$  fragment and the tin isotopic pattern.

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## References

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- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of Trimethyl((tributylstannylyl)ethynyl)silane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105478#spectroscopic-data-for-trimethyl-tributylstannylyl-ethynyl-silane-nmr-ir-ms]

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